molecular formula C7H12ClN3O B6166224 2-(1,2,4-oxadiazol-5-yl)piperidine hydrochloride CAS No. 2639453-48-6

2-(1,2,4-oxadiazol-5-yl)piperidine hydrochloride

Cat. No.: B6166224
CAS No.: 2639453-48-6
M. Wt: 189.6
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,2,4-oxadiazol-5-yl)piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a 1,2,4-oxadiazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the 1,2,4-oxadiazole ring, a known pharmacophore, contributes to its biological activity and utility in drug design.

Preparation Methods

The synthesis of 2-(1,2,4-oxadiazol-5-yl)piperidine hydrochloride typically involves the cyclization of appropriate precursors. One efficient method is the reaction of amidoximes with isatoic anhydrides in a sodium hydroxide and dimethyl sulfoxide medium at ambient temperature . This method allows for the formation of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(1,2,4-oxadiazol-5-yl)piperidine hydrochloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(1,2,4-oxadiazol-5-yl)piperidine hydrochloride involves its interaction with specific molecular targets. The 1,2,4-oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. For instance, it can inhibit human carbonic anhydrase isoforms, which are related to cancer therapy . The compound’s effects are mediated through its binding to active sites on target proteins, altering their function and leading to the desired biological outcomes.

Comparison with Similar Compounds

2-(1,2,4-oxadiazol-5-yl)piperidine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

2639453-48-6

Molecular Formula

C7H12ClN3O

Molecular Weight

189.6

Purity

95

Origin of Product

United States

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